2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

GPR35 GPCR screening off-target selectivity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide (C₁₇H₂₁N₃O₄, MW 331.37) is a pyridazinone-acetamide hybrid featuring a 3,4-dimethoxyphenyl substituent and an N-isopropyl acetamide side chain. It is cataloged as a screening-compound member of a broader pyridazinone library with established precedent as phosphodiesterase 4 (PDE4) inhibitor scaffolds.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
Cat. No. B12183650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C17H21N3O4/c1-11(2)18-16(21)10-20-17(22)8-6-13(19-20)12-5-7-14(23-3)15(9-12)24-4/h5-9,11H,10H2,1-4H3,(H,18,21)
InChIKeyMDYUDUTZFZWGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide: Core Identifiers, Physicochemical Profile, and Procurement-Relevant Scaffold Context


The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide (C₁₇H₂₁N₃O₄, MW 331.37) is a pyridazinone-acetamide hybrid featuring a 3,4-dimethoxyphenyl substituent and an N-isopropyl acetamide side chain [1]. It is cataloged as a screening-compound member of a broader pyridazinone library with established precedent as phosphodiesterase 4 (PDE4) inhibitor scaffolds [2]. Physicochemical parameters (clogP ≈ 0.73, TPSA ≈ 104 Ų, rotatable bonds = 6) place it within oral drug-like chemical space and differentiate it from more lipophilic or rigid pyridazinone analogs commonly explored for PDE4 and cardiotonic applications [1].

Why Substituting 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide with Other In-Class Pyridazinone-Acetamides Risks Divergent Target Engagement


In-class pyridazinone-acetamide compounds are not interchangeable because small modifications—particularly to the N-alkyl substituent on the acetamide and the substitution pattern on the 3-phenyl ring—dramatically alter PDE4 isoform selectivity and off-target profiles [1][2]. The N-isopropyl group in the target compound confers a specific steric and lipophilic balance distinct from N-aryl (e.g., N-(4-methoxyphenyl)) or N-benzyl analogs; even among N-alkyl congeners, the branched isopropyl versus linear n-propyl or bulkier cyclohexyl groups can shift inhibitory potency by orders of magnitude or invert selectivity between PDE4 subtypes [2][3]. The 3,4-dimethoxyphenyl substitution pattern is also critical: regioisomers (e.g., 3,5-dimethoxy or 2,4-dimethoxy) or mono-methoxy analogs exhibit markedly different binding poses and cellular activity, making generic replacement unreliable without direct comparative data [3].

Quantitative Differentiation Evidence for 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide Against Close Structural Analogs


GPR35 Antagonism Screen: Target Compound Inactive vs. Structurally Related Active Pyridazinones

In a primary GPR35 antagonism assay, 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide was classified as inactive, whereas structurally related pyridazinone-acetamide analogs with N-aryl substituents have demonstrated measurable GPR35 modulatory activity in comparable assay formats [1]. This negative data point provides a meaningful selectivity filter: procurement of the N-isopropyl analog avoids GPR35-mediated confounding effects that may be present in N-(6-methoxypyridin-3-yl) or N-(4-methoxyphenyl) congeners [1].

GPR35 GPCR screening off-target selectivity

PDE4B Inhibitory Activity of Close Pyridazinone-1-Acetylhydrazone Analogs: Class-Level Benchmark for Target Compound Positioning

A series of pyridazin-6-one-1-acetylhydrazone hybrids, structurally related to the target compound by sharing the pyridazinone-1-acetyl core, were evaluated against PDE4B. The most potent analog in this series, compound 12 (bearing a 4-methoxyphenyl substitution and a trimethoxyphenyl hydrazone moiety), exhibited an IC₅₀ of 13 μM [1]. This provides a PDE4B-inhibitory activity ceiling for analogs within the pyridazinone-1-acetyl chemotype; the target compound's N-isopropyl acetamide side chain is expected to modulate potency relative to this benchmark, offering a distinct SAR entry point for lead optimization [1].

PDE4B phosphodiesterase inhibition SAR

Physicochemical Differentiation: Lower clogP vs. PDE4-Active Phthalazinone and N-Aryl Pyridazinone Analogs

The target compound exhibits a calculated logP (clogP) of approximately 0.73 and a topological polar surface area (TPSA) of 104.05 Ų, derived from the ECBD database [1]. In comparison, structurally analogous pyridazinone PDE4 inhibitors featuring N-aryl or bulkier N-alkyl substituents typically display clogP values exceeding 2.5 . For instance, the N-(4-methoxyphenyl) analog (ChemDiv catalog) has a reported logD of 2.58, while phthalazinone-based PDE4 inhibitors from the literature range from clogP 2.0–4.0 [2].

physicochemical properties drug-likeness logP

Scaffold Differentiation: Pyridazinone vs. Phthalazinone PDE4 Inhibitors—Selectivity and Potency Trade-Offs

In a comparative study of pyridazinone and phthalazinone PDE4 inhibitors, the pyridazinone analog 3b demonstrated moderate PDE4 inhibitory activity (pIC₅₀ = 6.5) but also exhibited measurable PDE3 inhibition (pIC₅₀ = 6.6), whereas phthalazinone-based congeners were highly PDE4-selective [1]. The target compound shares the pyridazinone core but incorporates an N-isopropyl acetamide side chain not present in analog 3b; this structural modification may influence the PDE4/PDE3 selectivity ratio, presenting an opportunity to probe the structural determinants of isoform selectivity within the pyridazinone sub-class [1].

PDE4 selectivity pyridazinone phthalazinone PDE3

Evidence-Backed Application Scenarios for 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide in Scientific Procurement


PDE4-Focused Lead Optimization Campaigns Requiring Clean Off-Target Profiles

The compound's inactivity in the GPR35 antagonism primary screen [1] makes it a preferred starting point for PDE4 inhibitor optimization when GPR35-mediated signaling interference must be minimized—a known liability for N-aryl pyridazinone analogs. Procurement of this N-isopropyl variant reduces the risk of confounding phenotypic readouts in cAMP-elevation assays used to validate PDE4 target engagement [1].

Aqueous Solubility-Critical Early-Stage Formulation Studies

With a clogP of ~0.73 and TPSA of 104 Ų [2], this compound is predicted to exhibit significantly higher aqueous solubility than N-aryl pyridazinone analogs (logD > 2.5) and phthalazinone PDE4 inhibitors (clogP 2–4) [3]. This property is advantageous for in vivo pharmacokinetic studies where solubilizing excipients or complex formulations would otherwise confound exposure-toxicity relationships.

SAR Exploration of PDE4 vs. PDE3 Selectivity at the Pyridazinone Core

Given that pyridazinone analog 3b showed nearly equipotent PDE4/PDE3 inhibition (pIC₅₀ 6.5 vs. 6.6) while phthalazinone analogs were PDE4-selective [4], this compound's unique N-isopropyl acetamide substitution offers a distinct vector for probing the structural basis of isoform selectivity. Researchers can use it to systematically vary the N-alkyl group and quantify shifts in the PDE4/PDE3 selectivity ratio.

Benchmarking PDE4B Potency in Pyridazinone-1-Acetyl Chemotype Expansion

The closest validated PDE4B inhibitor within the pyridazinone-1-acetyl chemotype (compound 12, IC₅₀ = 13 μM) [5] provides a quantitative potency anchor. The target compound serves as a key analog for defining the contribution of the hydrazone-to-acetamide replacement and the N-isopropyl group to PDE4B inhibitory activity, enabling rational prioritization of synthetic targets in a hit-to-lead program.

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